molecular formula C11H16 B1294524 (1,2-Dimethylpropyl)benzene CAS No. 4481-30-5

(1,2-Dimethylpropyl)benzene

Cat. No. B1294524
CAS RN: 4481-30-5
M. Wt: 148.24 g/mol
InChI Key: NQRMTOKLHZNAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dimethylpropyl)benzene is a chemical compound that belongs to the class of organic compounds known as alkylbenzenes. These are organic compounds containing a monoalkylated benzene moiety. While the provided papers do not directly discuss (1,2-Dimethylpropyl)benzene, they do provide insights into the synthesis, structure, and properties of various substituted benzene derivatives, which can be relevant to understanding the chemistry of (1,2-Dimethylpropyl)benzene.

Synthesis Analysis

The synthesis of substituted benzene derivatives often involves the use of organometallic reagents and catalysts. For example, the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes is achieved using a hybrid metal of Mg and CuCl in the presence of LiCl, providing a high yield under mild conditions . Similarly, the synthesis of sterically congested triptycenes carrying a five-membered ring is accomplished through the Diels-Alder reaction . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of (1,2-Dimethylpropyl)benzene.

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives can be complex, with significant deformation to avoid steric clashes. X-ray crystallography studies reveal abnormal bond lengths and angles in some cases, such as in the structure of 1,2-bis(pentaphenylphenyl)benzene . The structure of (1'-t-butyl-2',2'-dimethylpropyl)-π-(tricarbonylchromium)benzene shows molecular strain relieved by deviations from the usual positions of substituent groups . These findings suggest that the molecular structure of (1,2-Dimethylpropyl)benzene would also be influenced by steric effects.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives can be influenced by the presence of different functional groups. For instance, the synthesis and reactions of (±)-1-(dimethylarsino)-2-(methylphenylphosphino)benzene involve chemoselective cleavage of the dimethylarsino moiety . The presence of electron-donating or withdrawing groups on the benzene ring can significantly affect the compound's reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives are determined by their molecular structure and functional groups. For example, the optical, thermal, mechanical, and dielectric properties of 3,5-dimethylprazole:1,3,5-benzene tricarboxylic acid molecular adduct crystal have been extensively studied, revealing insights into the material's behavior under different conditions . The thermogravimetric analysis of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene provides information on its thermal stability and decomposition patterns . These studies can inform the expected properties of (1,2-Dimethylpropyl)benzene, such as its stability, melting point, and reactivity.

Scientific Research Applications

Ionic Liquid-Benzene Mixtures

Research by Deetlefs et al. (2005) explored the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, revealing significant alterations in the ionic liquid structure, particularly in cation-cation interactions, when benzene is present (Deetlefs et al., 2005).

Metallomacrocyclic Palladium Complexes

Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and palladium(II) complexes. These complexes, including variants like 1,2-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene, show potential in complex formation and catalysis applications (Guerrero et al., 2008).

Synthesis of Benzene Derivatives

Kitamura et al. (2013) developed a method for synthesizing 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene. This technique is noteworthy for its high yield and mild conditions, applicable to various benzene derivatives (Kitamura et al., 2013).

Hybrid Organic/Inorganic Benzene

Marwitz et al. (2009) studied a hybrid organic/inorganic benzene, highlighting its significance in fundamental and applied chemistry, including biomedical research and materials science applications (Marwitz et al., 2009).

Arylpyran Synthesis and Structure

Milling et al. (2009) researched the oxidation and cyclization of certain benzene derivatives, leading to the formation of compounds like 3,3,7,7-tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1,5-dione. This work aids in understanding benzene ring modifications (Milling et al., 2009).

properties

IUPAC Name

3-methylbutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9(2)10(3)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRMTOKLHZNAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871081
Record name (3-Methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dimethylpropyl)benzene

CAS RN

4481-30-5
Record name 3-Methyl-2-phenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-phenylbutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-Dimethylpropyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dimethylpropyl)benzene
Reactant of Route 2
Reactant of Route 2
(1,2-Dimethylpropyl)benzene
Reactant of Route 3
Reactant of Route 3
(1,2-Dimethylpropyl)benzene
Reactant of Route 4
(1,2-Dimethylpropyl)benzene
Reactant of Route 5
Reactant of Route 5
(1,2-Dimethylpropyl)benzene
Reactant of Route 6
Reactant of Route 6
(1,2-Dimethylpropyl)benzene

Citations

For This Compound
37
Citations
MM Rashid, M Sarker - Int. J. Waste Manage. Technol, 2013 - ijwmt.com
Polypropylene (PP) and Polystyrene (PS) waste plastics mixture to fuel oil production process was performed laboratory batch scale. Under laboratory fume hood batch process was …
Number of citations: 5 www.ijwmt.com
RM Roberts, YW Han - Journal of the American Chemical Society, 1963 - ACS Publications
The aluminum chloride-induced rearrangement reactions of the eight pentylbenzene isomers at 80 in benzene solution and at 100 without solvent have been studied with the aid of …
Number of citations: 20 pubs.acs.org
NI Tyun'kina, AV Preobrazhenskii, OV Bragin… - Bulletin of the Academy …, 1977 - Springer
Conclusions 1. For the case of 2, 2-dimethyl-1-p-tolylpropanol it was shown that direct hydrogenolysis of the CO bond inα-(alkylaryl)alkanols can occur in an atmosphere of hydrogen …
Number of citations: 3 link.springer.com
NI Shuikin, NA Pozdnyak - Bulletin of the Academy of Sciences of the …, 1959 - Springer
It was found that, in the alkylation of benzene with 1-pentene at 350 under a pressure of 40 atm in presence of zinc chloride supported on alumina,(1, 1-dimethylpropyl)benzene was …
Number of citations: 3 link.springer.com
PV Naumkin, TN Nesterova, IA Nesterov… - Petroleum …, 2010 - Springer
The equilibrium of the positional and structural isomerization of branched monopentylbenzenes, pentyltoluenes, and pentyl-o-xylenes was studied. It was found that the 1,2-…
Number of citations: 3 link.springer.com
PV Naumkin, TN Nesterova, IA Nesterov… - Industrial & …, 2015 - ACS Publications
Alkylation of benzene, toluene, o-xylene, and biphenyl was carried out over aluminum halides and ion-exchange resin Amberlyst 36 Dry with the use of branched C 5 alkylating agents. …
Number of citations: 6 pubs.acs.org
JMA Baas, BM Wepster - Recueil des Travaux Chimiques des …, 1972 - Wiley Online Library
The isomer distributions and the partial rate factors for the nitration of eight tertiary alkylbenzenes and five tertiary cycloalkylbenzenes have been determined. The f m values for the …
Number of citations: 4 onlinelibrary.wiley.com
IG Zenkevich, AI Ukolov, AS Kushakova… - Journal of Analytical …, 2011 - Springer
With the use of mono- and disubstituted C 14 -C 16 alkylarenes as an example, it was found that, in many cases, the simplest additive relations for the estimation of gas-…
Number of citations: 8 link.springer.com
BD Gute, SC Basak, D Mills… - Internet Electron. J. Mol …, 2002 - biochempress.com
Motivation. In the past, molecular similarity spaces have been developed from arbitrary sets of molecular properties or theoretical descriptors and the results of property estimation …
Number of citations: 33 biochempress.com
RK Mishra, K Mohanty - Biomass Conversion and Biorefinery, 2022 - Springer
In the present study, Cascabela thevetia seed (SK), waste biomass supported by its physicochemical characterization exhibited significant potential for the production of renewable fuel …
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.